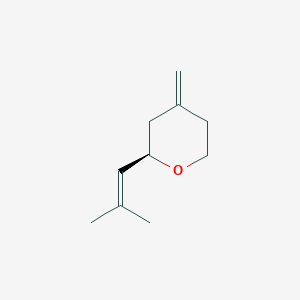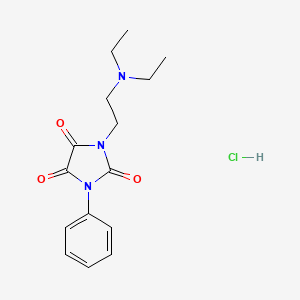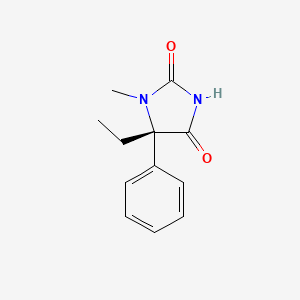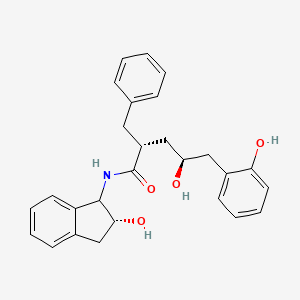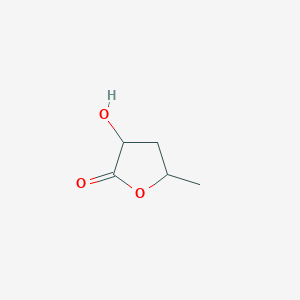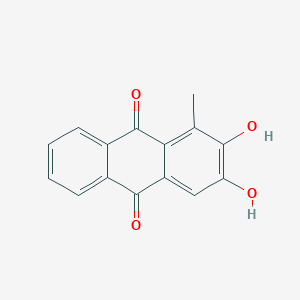![molecular formula C23H30ClN3O3 B12762574 ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride CAS No. 134068-38-5](/img/structure/B12762574.png)
ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzazepine core, a tert-butylamino group, and an ethyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride typically involves multiple steps, including the formation of the benzazepine core, introduction of the tert-butylamino group, and attachment of the ethyl carbamate moiety. Common synthetic routes may involve:
Formation of Benzazepine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of tert-Butylamino Group: This can be achieved through nucleophilic substitution reactions using tert-butylamine and suitable electrophilic intermediates.
Attachment of Ethyl Carbamate Moiety: This step may involve carbamation reactions using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tert-butylamine, ethyl chloroformate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride can be compared with similar compounds such as:
Ethyl 3-(tert-butylamino)propanoate: Similar in structure but lacks the benzazepine core.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Contains a similar carbamate moiety but differs in the overall structure.
The uniqueness of ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
134068-38-5 |
|---|---|
Molekularformel |
C23H30ClN3O3 |
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H29N3O3.ClH/c1-5-29-22(28)25-18-13-12-17-11-10-16-8-6-7-9-19(16)26(20(17)14-18)21(27)15-24-23(2,3)4;/h6-9,12-14,24H,5,10-11,15H2,1-4H3,(H,25,28);1H |
InChI-Schlüssel |
ARSOMXNJKOZMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)(C)C)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


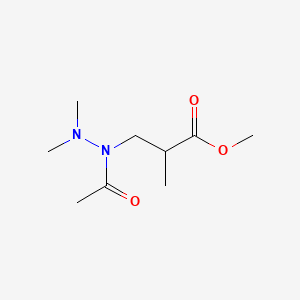
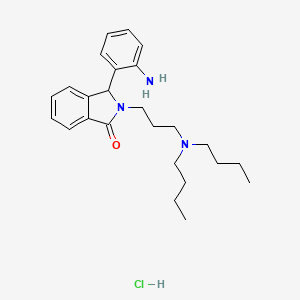
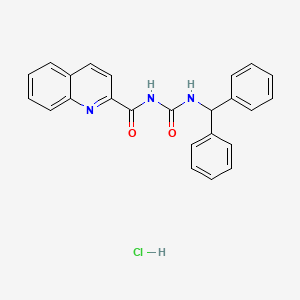
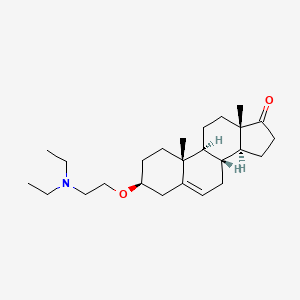
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
